(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-dichlorophenyl)pentanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-dichlorophenyl)pentanoic acid is a synthetic Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The compound features a pentanoic acid backbone with a 2,6-dichlorophenyl substituent at the fifth carbon and an Fmoc-protected amine group at the second carbon. This structure is critical in peptide synthesis, where the Fmoc group serves as a temporary protecting group for amines during solid-phase synthesis .
Properties
Molecular Formula |
C26H23Cl2NO4 |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
(2S)-5-(2,6-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C26H23Cl2NO4/c27-22-12-6-13-23(28)20(22)11-5-14-24(25(30)31)29-26(32)33-15-21-18-9-3-1-7-16(18)17-8-2-4-10-19(17)21/h1-4,6-10,12-13,21,24H,5,11,14-15H2,(H,29,32)(H,30,31)/t24-/m0/s1 |
InChI Key |
XHSQQADHIUBMNX-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=C(C=CC=C4Cl)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=C(C=CC=C4Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-dichlorophenyl)pentanoic acid typically involves multiple steps:
Fmoc Protection: The initial step often involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with the dichlorophenyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-dichlorophenyl)pentanoic acid may involve the use of flow microreactor systems. These systems allow for continuous production and can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can occur at the dichlorophenyl group, potentially leading to the formation of chlorinated biphenyl derivatives.
Substitution: The compound can participate in substitution reactions, especially at the dichlorophenyl group, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce biphenyl compounds.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-dichlorophenyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used as a building block in the development of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-dichlorophenyl)pentanoic acid involves its interaction with specific molecular targets. The Fmoc group can protect amino groups during peptide synthesis, preventing unwanted side reactions. The dichlorophenyl group can interact with various biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound differs from analogs primarily in its substituents. Below is a comparative analysis of key structural features and physicochemical properties:
Key Observations :
Stability and Reactivity
- Target Compound : Stability data are unavailable, but Fmoc-protected compounds generally require anhydrous conditions to prevent deprotection.
- Methoxy-oxobutanoate Analog (): Stable under recommended storage conditions but decomposes into toxic fumes (e.g., CO, NOx) during combustion.
- Azidohexanoic Acid Derivative (): Contains a reactive azide group, posing explosion risks under high heat or mechanical shock.
Recommendations :
Research Needs :
- Comparative studies on the bioactivity of dichlorophenyl vs. other aryl substituents.
- Stability assessments of the target compound under peptide synthesis conditions.
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-dichlorophenyl)pentanoic acid, commonly referred to as Fmoc-D-Cys(2,6-ClPh)-OH, is a complex compound that belongs to the class of amino acids and derivatives. Its unique structural features, particularly the fluorenylmethoxycarbonyl (Fmoc) group and the dichlorophenyl moiety, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and potential therapeutic uses.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Fluorenyl Group : Enhances lipophilicity and may influence interactions with biological targets.
- Methoxycarbonyl Group : Provides stability and serves as a protective group during synthesis.
- Dichlorophenyl Moiety : Imparts specific biological activity through its electron-withdrawing effects.
The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-dichlorophenyl)pentanoic acid is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it exhibits inhibitory effects on the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in fatty acid biosynthesis in Mycobacterium tuberculosis .
- Receptor Binding : The fluorenyl group facilitates binding to hydrophobic pockets in receptor proteins, potentially modulating their activity through competitive inhibition or allosteric effects .
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various bacterial strains. The presence of the dichlorophenyl group enhances this activity by affecting the compound's interaction with bacterial membranes .
Biological Activity Data
The following table summarizes key findings related to the biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-dichlorophenyl)pentanoic acid:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
